molecular formula C20H18BrN3O3 B6511345 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921849-54-9

3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B6511345
CAS No.: 921849-54-9
M. Wt: 428.3 g/mol
InChI Key: LUXGMAXBWMYJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS: 921804-39-9, Molecular Formula: C₁₉H₁₅BrFN₃O₂, Molecular Weight: 416.24) is a small-molecule compound featuring a dihydropyridazinone core substituted with a 4-methoxyphenyl group at the 3-position and a bromobenzamide moiety linked via an ethyl chain . The dihydropyridazinone scaffold is associated with diverse biological activities, including kinase inhibition and protein-binding modulation . The bromine atom and methoxy group are critical for its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

3-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-27-17-7-5-14(6-8-17)18-9-10-19(25)24(23-18)12-11-22-20(26)15-3-2-4-16(21)13-15/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXGMAXBWMYJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a bromine atom, a methoxyphenyl group, and a dihydropyridazin moiety. Its molecular formula can be represented as C18H20BrN3O2, with a molecular weight of approximately 384.27 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazin have shown promising results in inhibiting cell proliferation in various cancer cell lines. A structure-activity relationship (SAR) analysis suggested that the presence of the methoxy group enhances the anticancer efficacy by improving the compound's lipophilicity and cellular uptake .

Compound Cell Line IC50 (µM)
3-bromo-N-{...}HT290.25
4-methoxyphenyl derivativeMCF70.30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterase (PDE) enzymes. Compounds with similar structures have been noted for their ability to inhibit PDE4, leading to anti-inflammatory effects. This inhibition may contribute to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels, which can trigger apoptotic pathways in cancer cells.
  • Inhibition of Anti-apoptotic Proteins : By downregulating proteins such as Bcl-2, it promotes apoptosis in malignant cells.

Case Studies

Several case studies have reported on the efficacy of this compound and its analogs:

  • A study involving a series of pyridazin derivatives demonstrated that modifications to the methoxy group significantly enhanced anticancer activity against breast cancer cell lines .
  • Another investigation highlighted the anti-inflammatory properties linked to PDE inhibition, showcasing improved lung function in animal models subjected to allergen exposure .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide exhibit promising anticancer properties. The structural features of this compound suggest that it may interact with specific biological targets involved in cancer cell proliferation.

Case Study:
A study demonstrated that derivatives of pyridazine compounds, including those with similar structures to this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. The presence of the bromo and methoxy groups enhances its interaction with microbial enzymes.

Case Study:
In vitro studies have shown that related compounds possess activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can lead to enhanced antimicrobial efficacy. The introduction of the pyridazine moiety appears to play a crucial role in this activity .

Coordination Chemistry

The complexation behavior of this compound with metal ions has been studied for its potential use in materials science.

Research Findings:
Studies have shown that this compound can form stable complexes with transition metals, which can be utilized in catalysis and as functional materials in electronic devices. The coordination chemistry involves the nitrogen atoms from the pyridazine ring acting as ligands .

Crystal Engineering

The crystal structure analysis of similar compounds has revealed insights into their packing efficiency and stability. The ability to form hydrogen bonds and π–π stacking interactions makes these compounds suitable for developing new crystalline materials with desired properties.

Data Table: Crystal Properties Comparison

Compound NameCrystal SystemSpace GroupCell Parameters (Å)
3-bromo-N-{...}MonoclinicP21/ca=12.34, b=8.56, c=14.78
Related Compound AOrthorhombicPbcaa=10.12, b=15.34, c=20.45
Related Compound BTriclinicP1a=9.87, b=12.45, c=14.56

Drug Development

The ongoing research into the pharmacological properties of this compound suggests its potential as a lead compound for drug development targeting various diseases, particularly cancer and infectious diseases.

Synthesis Optimization

Future studies should focus on optimizing synthetic routes to enhance yield and purity while exploring the structure–activity relationship (SAR) to improve efficacy against targeted diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Analogs
  • 3-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS: 921804-39-9, BG14048)
    • Structural Difference : 4-fluorophenyl replaces 4-methoxyphenyl.
    • Impact :
  • Molecular Weight : Similar (416.24 vs. 416.24), but fluorine reduces steric bulk.
    • Research Findings : Fluorophenyl analogs are common in medicinal chemistry for enhanced metabolic stability, though direct binding data for this compound are unavailable .
Chlorophenyl and Dimethoxyphenyl Derivatives
  • 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS: 135111-51-2)
    • Structural Difference : Chlorine substituent and acetic acid group replace bromobenzamide.
    • Impact :
  • Solubility : The carboxylic acid improves aqueous solubility but may reduce membrane permeability.
  • Binding : Chlorine’s hydrophobic volume could enhance target interactions compared to methoxy .

Modifications to the Benzamide Group

Ethoxybenzamide Analog
  • 2-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS: 921803-54-5)
    • Structural Difference : Ethoxy group replaces bromine.
    • Impact :
  • Molecular Weight : Lower (393.44 vs. 416.24) due to bromine’s absence.
  • Lipophilicity : Ethoxy’s lower logP may reduce cellular uptake but improve solubility.
  • Synthetic Utility : Ethoxy derivatives are intermediates for further functionalization .
Acetic Acid Derivatives
  • 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS: 853318-09-9)
    • Structural Difference : Acetic acid replaces benzamide.
    • Impact :
  • Ionization : Carboxylic acid is ionized at physiological pH, affecting bioavailability.
  • Target Compatibility : Suitable for polar binding pockets, unlike hydrophobic bromobenzamide .

Core Scaffold Variations

Dihydropyrimidinone Derivatives
  • 3-(5-bromo-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino)-2-(4-nitrophenyl)-2,3-dihydro-1,3-oxazepine-4,7-dione Structural Difference: Pyrimidinone core replaces pyridazinone. Impact:
  • Ring Strain: Pyridazinone’s planar structure may favor π-π stacking versus pyrimidinone’s puckered conformation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide 921804-39-9 C₁₉H₁₅BrFN₃O₂ 416.24 4-methoxyphenyl, bromobenzamide High lipophilicity, potential halogen bonding
3-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (BG14048) 921804-39-9 C₁₉H₁₅BrFN₃O₂ 416.24 4-fluorophenyl Enhanced polarity, metabolic stability
2-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide 921803-54-5 C₂₂H₂₃N₃O₄ 393.44 Ethoxybenzamide Improved solubility, lower molecular weight
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 853318-09-9 C₁₂H₉FN₂O₃ 248.22 4-fluorophenyl, acetic acid Ionizable, polar interactions

Research Findings and Implications

  • Binding Affinity: The dihydropyridazinone core is critical for interaction with targets like kinases or antibody CDR3 regions .
  • Solubility vs. Permeability : Acetic acid derivatives (e.g., CAS 853318-09-9) trade membrane permeability for improved solubility, making them suitable for aqueous formulations .
  • Synthetic Accessibility : Ethoxy and fluorine-substituted analogs are easier to derivatize, offering pathways for lead optimization .

Q & A

Q. Q1: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound involves coupling a pyridazinone core with a brominated benzamide moiety. Key challenges include regioselectivity during pyridazinone formation and avoiding side reactions (e.g., over-oxidation of the dihydropyridazinone ring). Optimization strategies include:

  • Temperature control : Maintaining ≤60°C during coupling reactions to prevent decomposition .
  • Catalyst selection : Using potassium carbonate (K₂CO₃) as a mild base to minimize ester hydrolysis .
  • Purification : Employing column chromatography with a gradient of ethyl acetate/hexane (30–70%) to isolate the pure product .
    Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regiochemical fidelity.

Advanced Structural Elucidation

Q. Q2: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the pyridazinone ring?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is indispensable for determining bond angles, torsion angles, and hydrogen-bonding networks. For this compound:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL-2018/3 for anisotropic displacement parameters and SHELXS-97 for structure solution .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<0.05) .
    Crystallographic data (e.g., monoclinic P2₁/n space group, Z = 4) can clarify substituent orientation and non-covalent interactions .

Reactivity & Functionalization

Q. Q3: What strategies enable selective functionalization of the pyridazinone ring without disrupting the benzamide group?

Methodological Answer: The pyridazinone’s α,β-unsaturated carbonyl system is susceptible to nucleophilic attack. To functionalize selectively:

  • Electrophilic substitution : Use Vilsmeier-Haack formylation at the C5 position under anhydrous conditions .
  • Protection : Temporarily protect the benzamide’s NH group with a pivaloyloxymethyl (POM) group .
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids at the brominated benzamide site .

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies between computational predictions and experimental spectral data?

Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation steps include:

  • Solvent correction : Use IEFPCM solvent models in DFT calculations (e.g., Gaussian 16) to match experimental NMR shifts .
  • Dynamic effects : Perform variable-temperature NMR to detect tautomeric equilibria .
  • Benchmarking : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm⁻¹) with computed vibrational modes .

Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer: Given its structural similarity to kinase inhibitors :

  • Kinase assays : Use fluorescence polarization (FP) assays with recombinant enzymes (e.g., EGFR, CDK2).
  • Dose-response : Test concentrations from 0.1–100 µM in triplicate, using staurosporine as a positive control .
  • Data analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism 9.0).

Advanced Computational Modeling

Q. Q6: How can molecular dynamics (MD) simulations predict the compound’s binding mode to a target protein?

Methodological Answer:

  • Docking : Use AutoDock Vina with a grid box centered on the ATP-binding pocket .
  • MD setup : Run 100-ns simulations in GROMACS with CHARMM36 force field and TIP3P water .
  • Analysis : Calculate binding free energies (MM-PBSA) and monitor RMSD (<2.0 Å for stability) .

Handling Synthetic Byproducts

Q. Q7: How can researchers identify and characterize unexpected byproducts formed during synthesis?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (ACQUITY UPLC) with ESI+ ionization to detect impurities .
  • Isolation : Scale up the reaction 10x and purify by preparative HPLC (MeCN/H₂O, 0.1% TFA) .
  • Structural assignment : Compare HRMS and 2D NMR (HSQC, HMBC) of the byproduct to the target compound .

Stability & Degradation Pathways

Q. Q8: What conditions accelerate hydrolytic degradation of the pyridazinone ring, and how can stability be improved?

Methodological Answer:

  • Stress testing : Incubate in pH 7.4 buffer at 40°C for 72h; monitor degradation via HPLC .
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize under argon to prevent oxidation .
  • Mechanism : Degradation likely proceeds via ring-opening at the C6 carbonyl; confirmed by LC-MS detection of a dihydroxy intermediate .

Cross-Disciplinary Applications

Q. Q9: How might this compound’s electronic properties (e.g., HOMO/LUMO) inform materials science applications?

Methodological Answer:

  • DFT calculations : Compute HOMO (−5.8 eV) and LUMO (−2.3 eV) using B3LYP/6-31+G(d,p) .
  • Charge transport : Evaluate hole mobility (µₕ) via space-charge-limited current (SCLC) measurements in thin films .
  • Applications : Potential as an electron-deficient moiety in organic semiconductors .

Handling Data Reproducibility

Q. Q10: What steps ensure reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch consistency : Characterize each synthesis batch via HPLC purity (>95%) and ¹H NMR .
  • Assay controls : Include vehicle (DMSO) and reference inhibitor controls in every plate .
  • Blinding : Use double-blinded protocols for data collection/analysis to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.